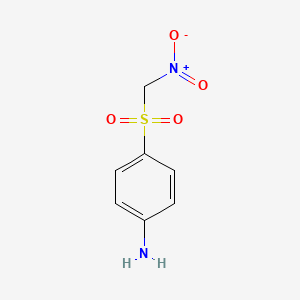

(4-Aminophenylsulphonyl)nitromethane

説明

特性

分子式 |

C7H8N2O4S |

|---|---|

分子量 |

216.22 g/mol |

IUPAC名 |

4-(nitromethylsulfonyl)aniline |

InChI |

InChI=1S/C7H8N2O4S/c8-6-1-3-7(4-2-6)14(12,13)5-9(10)11/h1-4H,5,8H2 |

InChIキー |

OXJQKURQWFDOQD-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues

Key structural analogues include:

- N-Methyl-1-(4-nitrophenyl)methanesulfonamide: Features a nitro group (-NO₂) instead of an amino group (-NH₂) on the phenyl ring, altering electronic properties and reactivity .

- N-(4-Amino-3-methoxyphenyl)methanesulfonamide: Contains a methoxy (-OCH₃) substituent in addition to the amino group, increasing steric hindrance and modifying solubility .

- 4-(4-Aminophenoxy)-N-methylpicolinamide: A picolinamide derivative with an aminophenoxy group, differing in the backbone but sharing sulfonamide-like functional groups .

Physical and Chemical Properties

Research Findings and Industrial Relevance

- Thermal Stability: Substituted nitromethanes like this compound exhibit lower explosive risks than nitromethane, making them safer for laboratory use .

- Pharmaceutical Potential: The amino group in this compound aligns with sulfa drug architectures, suggesting antimicrobial or antitumor applications .

準備方法

Reaction Mechanism and Conditions

This method involves the reaction of sodium 4-aminobenzenesulphinate with nitromethane in the presence of iodine and a strong base, typically potassium tert-butoxide. The process proceeds via nucleophilic substitution, where the sulfinate anion reacts with nitromethane activated by iodine.

Procedure :

-

Sulfinate Preparation : 4-Aminobenzenesulphonyl chloride is reduced using sodium sulfite (Na₂SO₃) in aqueous sodium bicarbonate to yield sodium 4-aminobenzenesulphinate.

-

Coupling Reaction :

-

Nitromethane (10–12 equivalents) is added to a solution of potassium tert-butoxide in dimethylformamide (DMF) at 0–5°C.

-

Sodium 4-aminobenzenesulphinate and iodine (0.9–1.1 equivalents) are introduced sequentially.

-

The mixture is stirred at room temperature for 2–4 hours, followed by acidification with hydrochloric acid to precipitate the product.

-

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes anion stability |

| Temperature | 0–25°C | Prevents side reactions |

| Iodine Stoichiometry | 1.0 equivalent | Ensures complete activation |

| Base | Potassium tert-butoxide | Enhances nucleophilicity |

Yield : 60–75% after recrystallization from ethanol.

Oxidation of Thioether Precursors

Pathway and Reagents

Thioether intermediates (e.g., 4-aminophenylsulfanylnitromethane) are oxidized to the target sulfone using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Synthesis Steps :

-

Thioether Formation :

-

Oxidation :

Advantages :

-

High regioselectivity (>95% purity).

-

Scalable under mild conditions.

Limitations :

-

Requires strict control of oxidation to avoid over-oxidation to sulfonic acids.

Multicomponent Reactions

Four-Component Synthesis

A one-pot method utilizing N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde achieves the target compound via a tandem Michael addition-cyclization pathway.

Reaction Conditions :

Yield : 40–55%, with byproducts (e.g., triphenylphosphine oxide) requiring column chromatography for removal.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Alkali Metal Sulfinate | 60–75 | 95–98 | High | Iodine handling, exothermicity |

| Thioether Oxidation | 70–80 | >99 | Moderate | Over-oxidation risk |

| Multicomponent Reaction | 40–55 | 85–90 | Low | Byproduct removal |

Industrial-Scale Crystallization and Purification

Recrystallization Protocols

-

Solvent System : Ethanol/water (3:1 v/v) at 0–5°C yields needle-like crystals with >99% purity.

-

Chromatography : Silica gel (ethyl acetate/hexane, 1:5) resolves residual sulfinate impurities.

Thermal Stability :

Mechanistic Insights and Byproduct Management

Q & A

Q. What synthetic methodologies are recommended for synthesizing (4-Aminophenylsulphonyl)nitromethane, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves coupling reactions between nitroalkane precursors and sulfonamide derivatives. For example, intermediates like 4-(4-aminophenoxy)-N-methylpicolinamide can be synthesized via refluxing chlorobenzene with nitroaromatic compounds (e.g., 2-fluoro-4-nitrophenol) for ~30 hours, followed by recrystallization with ethanol . Key optimization parameters include:

- Reaction Time: Prolonged reflux (>24 hours) to ensure complete substitution.

- Solvent Choice: Chlorobenzene for high-temperature stability.

- Purification: Saturated K₂CO₃ washes to remove acidic byproducts.

Q. How can single-crystal X-ray diffraction be applied to determine the structural parameters of this compound?

- Methodological Answer: Researchers should conduct X-ray diffraction at 200 K to minimize thermal disorder. Critical parameters include:

- Mean Bond Length Precision: Aim for <0.005 Å (e.g., mean C–C = 0.003 Å ).

- Disorder Handling: Use refinement protocols (e.g., SHELXL) to model positional disorder in sulfonyl or nitro groups.

- Validation Metrics: Target R-factor <0.05 and wR-factor <0.08 for high reliability .

Advanced Research Questions

Q. How do solvent polarity and solvation effects influence the electronic properties (e.g., HOMO/LUMO, dipole moment) of this compound?

- Methodological Answer: Computational studies (e.g., DFT with PCM solvent models) are essential to predict solvent-dependent electronic properties. Key steps include:

- Gas-Phase Baseline: Calculate HOMO/LUMO gaps and dipole moments using B3LYP/6-311+G(d,p).

- Solvent Effects: Compare results in polar (water) vs. non-polar (chlorobenzene) solvents to assess stabilization of nitro group charges .

- Experimental Validation: Pair computations with UV-Vis spectroscopy to detect solvatochromic shifts .

Q. What experimental designs are effective in resolving contradictions between computational predictions and empirical thermodynamic data for this compound?

- Methodological Answer: Address discrepancies via:

- Multi-Method Validation: Combine DSC (decomposition enthalpy) with gas-phase IR spectroscopy to identify intermediates .

- Error Analysis: Quantify uncertainties from computational approximations (e.g., basis set limitations) and experimental noise (e.g., ±2% calorimetric error) .

- Iterative Refinement: Adjust DFT functionals (e.g., M06-2X for nitro compounds) based on empirical decomposition kinetics .

Q. How should researchers design experiments to study the thermal decomposition mechanisms of this compound, particularly gas-phase intermediates?

- Methodological Answer: Use controlled pyrolysis coupled with mass spectrometry:

- Temperature Ramping: Apply 5–10°C/min increments under inert atmospheres to isolate decomposition stages .

- Intermediate Trapping: Employ cryogenic focusing to capture transient species like NO₂ or sulfonyl radicals.

- Kinetic Modeling: Fit time-resolved MS data to Arrhenius equations to derive activation energies .

Data Contradiction and Analysis

Q. How can researchers reconcile discrepancies in reported spectroscopic data for this compound?

- Methodological Answer: Conduct comparative studies using:

- Standardized Conditions: Control solvent purity (e.g., HPLC-grade) and concentration (e.g., 0.1 M in DMSO-d₆) for NMR .

- Cross-Validation: Compare IR peaks (e.g., S=O stretch at 1150–1250 cm⁻¹) across multiple instruments .

- Meta-Analysis: Aggregate literature data into a table (see example below) to identify outliers.

| Technique | Reported S=O Stretch (cm⁻¹) | Source |

|---|---|---|

| IR | 1180–1220 | |

| Raman | 1175–1215 |

Research Gaps and Future Directions

What unresolved questions exist regarding the thermodynamic stability of this compound in mixed-solvent systems?

- Methodological Answer: Prioritize studies on:

- Solvent Mixtures: Measure ΔG of solvation in water/acetonitrile blends using isothermal titration calorimetry.

- Phase Behavior: Monitor crystallization kinetics in polar aprotic solvents via time-resolved XRD .

- Computational Gaps: Develop force fields for sulfonyl-nitromethane interactions in MD simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。